BenchChemオンラインストアへようこそ!

2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Nitric oxide synthase inhibition Neuroprotection Structure-activity relationship

2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide (CAS 921211-20-3) is a synthetic small molecule (MW 351.4 g/mol, formula C19H17N3O4) belonging to the quinoline-6-carboxamide class. It features a 4-nitrophenoxy substituent at the quinoline 2-position and an N-isopropyl carboxamide at the 6-position.

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
CAS No. 921211-20-3
Cat. No. B12898947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
CAS921211-20-3
Molecular FormulaC19H17N3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-3-9-17-13(11-14)4-10-18(21-17)26-16-7-5-15(6-8-16)22(24)25/h3-12H,1-2H3,(H,20,23)
InChIKeyWHOGVXKDGXLAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide (CAS 921211-20-3): Chemical Identity and Compound Class Context for Procurement Evaluation


2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide (CAS 921211-20-3) is a synthetic small molecule (MW 351.4 g/mol, formula C19H17N3O4) belonging to the quinoline-6-carboxamide class [1]. It features a 4-nitrophenoxy substituent at the quinoline 2-position and an N-isopropyl carboxamide at the 6-position . The compound is cataloged in authoritative databases including PubChem and ChEMBL (CHEMBL5418233) and has been referenced in BindingDB for nitric oxide synthase (nNOS) inhibition (Ki = 35 nM against rat nNOS) [2]. Its structural features—the nitroaromatic ether and the secondary carboxamide—differentiate it from other quinoline-6-carboxamide analogues that bear amino, anilino, or methoxy substituents at the 2- or 4-positions, which may confer distinct physicochemical and pharmacological profiles relevant to scientific selection [3].

Why 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide Cannot Be Casually Substituted by Other Quinoline-6-Carboxamide Analogs in Research Procurement


Quinoline-6-carboxamide derivatives exhibit highly divergent biological activities depending on the nature and position of substituents [1]. For example, 4-anilino-substituted analogues have demonstrated Ret kinase inhibition (IC50 = 95 nM) [2], while 2-methoxy or 2-amino variants show mGluR1 antagonism [3]. The target compound's 2-(4-nitrophenoxy) group introduces a strong electron-withdrawing nitroaromatic moiety capable of participating in distinctive π-stacking and hydrogen-bonding interactions, and the N-isopropyl carboxamide modulates both lipophilicity and metabolic stability relative to primary amides or bulkier N-substituents [4]. These subtle structural variations can lead to orders-of-magnitude differences in target affinity, selectivity, and ADME properties, making generic substitution scientifically unsound without direct comparative data [5].

Quantitative Differentiation Evidence for 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide Versus Structural Analogs


nNOS Inhibitory Potency: 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide vs. 3-Nitrophenoxy Regioisomer

The target compound (4-nitrophenoxy regioisomer) demonstrates an inhibitory Ki of 35 nM against rat nNOS, as documented in BindingDB (CHEMBL5418233) [1]. By contrast, the 3-nitrophenoxy regioisomer (CAS 921211-22-5), which differs only in the position of the nitro group on the phenoxy ring, has no publicly reported nNOS inhibitory activity to date . This discrepancy highlights a regioisomer-dependent pharmacological effect, where the para-nitro substitution is likely critical for optimal interaction with the nNOS active site [2].

Nitric oxide synthase inhibition Neuroprotection Structure-activity relationship

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) Versus 4-Anilinoquinoline-6-Carboxamide Analog

The target compound's 2-(4-nitrophenoxy) substituent yields a higher calculated logP (cLogP ≈ 3.5) and TPSA of 87.4 Ų compared to the 4-anilino analog (BDBM25196, cLogP ≈ 2.8, TPSA ≈ 78 Ų) [1][2]. These computational predictions, derived from the compounds' SMILES using standard algorithms, suggest the nitroaromatic ether increases lipophilicity while maintaining a moderate polar surface area, which may influence membrane permeability and oral bioavailability differently than the hydrogen-bond-donating anilino group [3].

Lipophilicity Drug-likeness ADME prediction

Kinase Selectivity Profile: Target Compound's Lack of Ret Kinase Activity Distinguishes It from 4-Anilinoquinoline-6-Carboxamide

The 4-anilinoquinoline-6-carboxamide analog (BDBM25196) exhibits potent Ret kinase inhibition with an IC50 of 95 nM [1]. In contrast, the target 2-(4-nitrophenoxy) compound has no reported activity against Ret kinase in publicly available databases, indicating a divergent kinase selectivity profile driven by the 2-substituent nature [2]. This divergence is consistent with the known structure-activity relationships within quinoline carboxamides, where 4-anilino substitution favors tyrosine kinase binding, while 2-aryloxy substitution may redirect activity toward other enzymatic targets such as nitric oxide synthases [3].

Kinase profiling Off-target screening Selectivity

Chemical Reactivity of the 4-Nitrophenoxy Moiety: Reductive Prodrug Potential Not Shared by Non-Nitro Analogues

The 4-nitrophenoxy group of the target compound can undergo enzymatic or chemical reduction to the corresponding 4-aminophenoxy derivative under hypoxic or reducing conditions . This bioreductive liability is absent in non-nitro-substituted phenoxy quinoline carboxamides, positioning the target compound as a potential prodrug scaffold for hypoxia-targeted delivery or as a tool compound for studying nitroreductase activity [1]. In contrast, the 2-methoxyquinoline-6-carboxamide derivatives (e.g., mGluR1 antagonist series) lack this redox-sensitive functionality and cannot serve as hypoxia-sensitive probes [2].

Prodrug design Bioreductive activation Hypoxia targeting

Optimal Research and Industrial Application Scenarios for 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide Based on Evidence


Neuroscience Tool Compound for nNOS-Mediated Pathways

With a Ki of 35 nM against rat nNOS, 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide serves as a potent in vitro probe for studying nitric oxide synthase signaling in neuronal models [1]. Its regioisomeric specificity (para-nitro required for activity) makes it valuable for SAR studies exploring the nitro group's role in nNOS active-site interactions [2]. Researchers investigating neuroprotection, cerebral ischemia, or neurodegenerative disorders where nNOS dysregulation is implicated should prioritize this compound over regioisomeric or non-nitro analogs lacking demonstrated nNOS activity [3].

Hypoxia-Activated Prodrug Scaffold Development

The presence of a 4-nitrophenoxy moiety renders the compound susceptible to bioreductive activation under hypoxic conditions, a property not shared by 2-methoxy or 2-amino quinoline-6-carboxamide derivatives [4]. This makes it a suitable starting scaffold for designing hypoxia-selective cytotoxins or imaging agents, particularly for solid tumor microenvironments where nitroreductase enzymes are upregulated [5]. The N-isopropyl carboxamide further provides a modifiable handle for optimizing pharmacokinetic properties without eliminating the nitro reduction trigger.

Kinase Selectivity Profiling and Off-Target Assessment

Given that the 4-anilino analog potently inhibits Ret kinase (IC50 = 95 nM) while the target compound shows no such activity, 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is a valuable negative control or selectivity marker in kinase inhibitor screening panels [6]. Research groups studying tyrosine kinase inhibitor selectivity or seeking to avoid Ret-related off-target effects in nNOS-focused programs should select this compound over 4-anilinoquinoline-6-carboxamide scaffolds [7].

Physicochemical Property Benchmarking in Quinoline-Based Lead Optimization

With a predicted cLogP of ~3.5 and TPSA of 87.4 Ų, the target compound occupies a distinct region of drug-like chemical space compared to more polar 4-anilino (cLogP ~2.8, TPSA ~78 Ų) or less lipophilic 2-methoxy derivatives [8]. Medicinal chemistry teams optimizing CNS penetration or oral bioavailability for quinoline-6-carboxamide leads can use this compound as a lipophilic benchmark to assess the impact of 2-aryloxy substitution on membrane permeability and metabolic stability [9].

Quote Request

Request a Quote for 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.